molecular formula C20H20N2O2 B1672599 非普拉宗 CAS No. 30748-29-9

非普拉宗

货号: B1672599
CAS 编号: 30748-29-9
分子量: 320.4 g/mol
InChI 键: RBBWCVQDXDFISW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Introduction to Feprazone

Feprazone, a non-steroidal anti-inflammatory drug (NSAID), has been explored for its therapeutic applications primarily in the treatment of inflammatory conditions such as rheumatoid arthritis. Its unique properties have garnered attention in various clinical studies, highlighting its efficacy and safety profile compared to traditional NSAIDs like aspirin.

Anti-inflammatory Properties

Feprazone has demonstrated significant anti-inflammatory effects in clinical trials. A notable double-blind crossover study compared feprazone (600 mg daily) with aspirin (3.6 g daily) in patients with rheumatoid arthritis. Results indicated that feprazone was superior to aspirin across multiple efficacy parameters, including pain relief and functional improvement .

Gastrointestinal Tolerance

One of the critical advantages of feprazone over other NSAIDs is its gastrointestinal tolerance. An uncontrolled study involving patients with known NSAID intolerance showed that all participants experienced an improvement in gastrointestinal symptoms while on feprazone, with the majority reporting no adverse effects . This suggests that feprazone may be a safer alternative for patients at risk of gastrointestinal complications.

Hepatic Safety Profile

Despite its benefits, there are concerns regarding the hepatic safety of feprazone. Two case reports documented instances of jaundice following feprazone therapy, indicating potential liver toxicity in susceptible individuals . These findings underscore the necessity for monitoring liver function during treatment.

Cellular Mechanisms

Research has also explored the cellular mechanisms underlying feprazone's actions. A study indicated that feprazone could prevent free fatty acid-induced cell death in human aortic endothelial cells, suggesting potential cardiovascular protective effects . This aspect warrants further investigation to elucidate its role in vascular health.

Comprehensive Data Table

Study Population Dosage Outcome Findings
Rheumatoid arthritis patients600 mg/dayEfficacy vs AspirinFeprazone superior in pain relief and function
Patients intolerant to NSAIDsVariableGastrointestinal toleranceAll reported improvement, majority asymptomatic
Two patients with liver injuryN/AHepatic safetyJaundice developed within one month of therapy
Human aortic endothelial cellsN/ACellular protectionAmeliorated cell death induced by free fatty acids

Case Study 1: Efficacy in Rheumatoid Arthritis

In a randomized controlled trial, patients receiving feprazone showed marked improvements in joint tenderness and overall function compared to those treated with aspirin. The study highlighted not only the analgesic properties of feprazone but also its reduced side effects, particularly gastrointestinal irritation .

Case Study 2: Hepatic Injury

Two cases were reported where patients developed jaundice after initiating feprazone therapy. Both cases required discontinuation of the drug, emphasizing the need for vigilance regarding liver function tests during treatment .

作用机制

非吡酮通过抑制环氧合酶(COX)发挥作用,环氧合酶参与前列腺素的合成。前列腺素是炎症和疼痛的介质。 通过抑制 COX,非吡酮减少前列腺素的产生,从而减轻炎症和疼痛 . 此外,非吡酮已被证明可以减轻 TLR4/MyD88/NF-κB 通路的激活,该通路在炎症反应中发挥作用 .

生化分析

Biochemical Properties

Feprazone is a non-steroidal anti-inflammatory drug (NSAID) and COX inhibitor that is 10-fold selective for COX-2 over COX-1 . It interacts with enzymes such as COX-1 and COX-2, inhibiting their activity and reducing the production of prostaglandins, which are involved in inflammation and pain .

Cellular Effects

Feprazone has been shown to have significant effects on various types of cells. For instance, it has been found to ameliorate Free Fatty Acid (FFA)-induced cell death of human aortic endothelial cells (HAECs) by restoring cell viability and reducing the release of lactate dehydrogenase (LDH) . It also ameliorated FFA-induced oxidative stress by reducing the production of mitochondrial reactive oxygen species (ROS) .

Molecular Mechanism

Feprazone exerts its effects at the molecular level through several mechanisms. It prevents FFA-induced activation of the toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/ nuclear factor kappa-B (NF-κB) signaling pathway . This pathway is involved in the inflammatory response, and its inhibition by Feprazone can help reduce inflammation.

Temporal Effects in Laboratory Settings

One study showed that Feprazone was significantly superior to aspirin in all the parameters tested . All twenty patients in the study showed an improvement of their gastrointestinal symptoms, nineteen reporting no symptoms at all when taking the new preparation .

Metabolic Pathways

As an NSAID, it is likely to be involved in the arachidonic acid pathway, where it inhibits the COX enzymes and reduces the production of prostaglandins .

准备方法

合成路线和反应条件

非吡酮的合成涉及苯肼与乙酰乙酸酯反应生成吡唑啉衍生物。 然后使该中间体与苄基氯反应引入苄基,随后进行异戊烯基化以获得非吡酮 .

工业生产方法

非吡酮的工业生产通常遵循相同的合成路线,但规模更大。优化反应条件以确保最终产品的产率和纯度高。 工艺中使用的溶剂和催化剂经过精心选择,以最大限度地减少杂质和副产物 .

化学反应分析

反应类型

非吡酮会发生各种化学反应,包括:

常用试剂和条件

主要形成的产物

从这些反应中形成的主要产物取决于所用试剂和条件。 例如,非吡酮的氧化可以生成氧化物,而还原可以生成还原衍生物 .

相似化合物的比较

非吡酮类似于其他 NSAID,例如苯丁宗和布洛芬。 它在异戊烯基结构上是独特的,这可能有助于其特定的药理特性 . 类似的化合物包括:

非吡酮独特的结构和作用机制使其在研究和治疗应用中都成为有价值的化合物。

生物活性

Feprazone, a pyrazolidinedione derivative, has garnered attention for its anti-inflammatory properties and potential therapeutic applications in various diseases, particularly inflammatory conditions and atherosclerosis. This article reviews the biological activity of feprazone, focusing on its mechanisms of action, efficacy in clinical settings, and safety profile based on recent studies.

Feprazone has a molecular formula of C20H20N2O2C_{20}H_{20}N_{2}O_{2} and a molecular weight of 320.4 g/mol. Its structure is pivotal in determining its biological activity, particularly its interaction with various biological pathways.

Feprazone primarily functions as an anti-inflammatory agent through several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : Feprazone significantly reduces the expression of pro-inflammatory cytokines such as IL-6 and IL-8 in human aortic endothelial cells (HAECs) exposed to free fatty acids (FFAs). This effect is dose-dependent, with higher concentrations leading to more substantial reductions in cytokine levels .
  • Oxidative Stress Reduction : The compound mitigates oxidative stress by decreasing reactive oxygen species (ROS) production, which is often elevated during inflammatory responses. In studies, feprazone reduced ROS levels significantly compared to untreated controls .
  • Modulation of Adhesion Molecules : Feprazone decreases the expression of adhesion molecules like VCAM-1 and ICAM-1, which are crucial for monocyte adhesion during inflammation. This action suggests potential benefits in preventing atherosclerosis by improving endothelial function .
  • Inhibition of TLR4/MyD88/NF-κB Pathway : The compound inhibits the activation of the TLR4/MyD88/NF-κB signaling pathway, which is implicated in the inflammatory response associated with atherosclerosis. By blocking this pathway, feprazone may help prevent the progression of vascular inflammation and related diseases .

Case Studies

  • Rheumatoid Arthritis : In a double-blind crossover trial comparing feprazone (600 mg daily) to aspirin (3.6 g daily), feprazone demonstrated superior efficacy in alleviating symptoms of rheumatoid arthritis. Patients reported significant improvements in joint pain and overall function, with fewer gastrointestinal side effects compared to traditional NSAIDs .
  • Gastrointestinal Tolerance : An uncontrolled study involving twenty patients with rheumatoid arthritis who had previously experienced intolerance to other medications showed that all patients reported improved gastrointestinal symptoms while taking feprazone, highlighting its favorable safety profile .
  • Hepatic Injury Reports : Despite its benefits, there are reports of hepatic injury associated with feprazone therapy. Two cases documented jaundice within one month of starting treatment, indicating a need for monitoring liver function during therapy .

Safety Profile

While feprazone is generally well-tolerated, it can cause adverse effects, particularly concerning liver health. The potential for hepatotoxicity necessitates caution and regular monitoring in patients receiving this medication. Moreover, interactions with other drugs such as aceclofenac and acetylsalicylic acid may increase the risk or severity of side effects .

Summary of Biological Activity

Biological Activity Effect Reference
Inhibition of IL-6 and IL-8Reduced pro-inflammatory cytokines
Decrease in ROS productionMitigated oxidative stress
Reduced VCAM-1 and ICAM-1Lowered monocyte adhesion
Inhibition of TLR4/MyD88/NF-κBPrevented vascular inflammation
Improved symptoms in arthritisSuperior efficacy over aspirin
Reports of hepatic injuryNeed for liver monitoring

属性

IUPAC Name

4-(3-methylbut-2-enyl)-1,2-diphenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-15(2)13-14-18-19(23)21(16-9-5-3-6-10-16)22(20(18)24)17-11-7-4-8-12-17/h3-13,18H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBWCVQDXDFISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023051
Record name Feprazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30748-29-9
Record name Feprazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30748-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Feprazone [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030748299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Feprazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13364
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Feprazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Feprazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FEPRAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BVX6J0CGR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Feprazone
Reactant of Route 2
Feprazone
Reactant of Route 3
Feprazone
Reactant of Route 4
Feprazone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。